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Compound of Interest

Compound Name: O-Desmethyl Quinidine

Cat. No.: B15600903 Get Quote

Executive Summary: Cupreidine, the 6'-hydroxy analog of quinidine, represents a significant

point of interest for researchers in pharmacology and drug development. Structurally, it is the

O-demethylated form of quinidine, a well-known Class Ia antiarrhythmic agent. This relationship

extends to its pharmacological activity, where cupreidine exhibits antiarrhythmic potency

equivalent to quinidine but with a markedly improved safety profile. Notably, cupreidine

demonstrates significantly lower acute toxicity and fewer adverse hemodynamic effects, such

as hypotension and bradycardia. This guide provides an in-depth analysis of the core

structural, metabolic, and pharmacological relationships between these two cinchona alkaloids,

presenting comparative data and experimental methodologies relevant to their study.

Structural Relationship and Stereochemistry
Cupreidine and quinidine are closely related alkaloids derived from the cinchona tree. Their

core structure consists of a quinoline ring linked to a quinuclidine bicyclic system.

Chemical Structures
The fundamental difference between the two molecules lies in the substituent at the 6' position

of the quinoline ring. Quinidine possesses a methoxy (-OCH₃) group, whereas cupreidine has a

hydroxyl (-OH) group.[1] This makes cupreidine (also known as O-desmethylquinidine) the

direct O-demethylated analog of quinidine.[2] Both compounds share the same stereochemical

configuration. Quinidine itself is a diastereomer of quinine.[3][4]
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The substitution of a methoxy group with a more polar hydroxyl group alters the

physicochemical properties of cupreidine relative to quinidine, which can influence its

pharmacokinetic profile, such as its volume of distribution.[5]

Property Quinidine Cupreidine

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-

azabicyclo[2.2.2]octan-2-yl]-(6-

methoxyquinolin-4-yl)methanol

4-[(S)-hydroxy[(2R,4S,5R)-5-

vinyl-1-azabicyclo[2.2.2]oct-2-

yl]methyl]quinolin-6-ol

Molecular Formula C₂₀H₂₄N₂O₂ C₁₉H₂₂N₂O₂

Molecular Weight 324.42 g/mol [6] 310.39 g/mol

CAS Number 56-54-2[6] 70877-75-7[2]

Melting Point ~174-175 °C (Anhydrous) ~184-190 °C

LogP 3.44[7] Data not available

Metabolic and Synthetic Relationship
Cupreidine is recognized as a metabolite of cinchona alkaloids. Quinidine undergoes extensive

hepatic metabolism, primarily through cytochrome P450 enzymes (notably CYP3A4), which

hydroxylate the molecule to form active compounds such as 3-hydroxy-quinidine.[3][8] The O-

demethylation of quinidine to cupreidine is a recognized metabolic pathway.
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Caption: Metabolic conversion of quinidine to cupreidine.

Comparative Pharmacological Profile
While structurally similar, the key value of cupreidine lies in its distinct pharmacological profile

compared to its parent compound.

Mechanism of Action
Like quinidine, cupreidine functions as a Class Ia antiarrhythmic agent. The primary

mechanism of action for this class is the blockade of the fast inward sodium current (INa) in

cardiomyocytes.[8][9] This action decreases the rate of depolarization (Phase 0) of the cardiac

action potential, thereby reducing myocardial excitability and conduction velocity.[10][11]

Additionally, these agents are known to block several repolarizing potassium currents (IKr, IKs),

which prolongs the action potential duration and contributes to the prolonged QT interval seen

on an ECG.[8][9]
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Caption: Mechanism of action for Class Ia antiarrhythmics.

Comparative Potency and Toxicity
Studies in animal models have been crucial for differentiating the therapeutic index of

cupreidine and quinidine.

Parameter Quinidine Cupreidine Animal Model Reference

Antiarrhythmic

Potency
Equivalent Equivalent Mice [1]

ED₅₀ (Aconitine

Arrhythmia)
60.1 µmol/kg

Data not directly

stated, but

potency deemed

equivalent

Mice [12]

Acute Toxicity

(LD₅₀, IP)

~411 µmol/kg

(Calculated from

% decrease)

857 µmol/kg Mice [12]

Toxicity Profile Higher

~50% less acute

toxicity than

quinidine

Mice [1]

Comparative Hemodynamic Effects
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A major limitation of quinidine therapy is its adverse cardiovascular effects, including

hypotension and negative inotropy. Cupreidine demonstrates a more favorable hemodynamic

profile.

Hemodynamic
Parameter

Quinidine
Effect

Cupreidine
Effect

Animal Model Reference

Blood Pressure
Marked

depression
Less depression Rats [1]

Heart Rate
Marked

bradycardia
Less bradycardia Rats [1]

Peripheral

Vasodilation
Significant Significantly less Rats [1]

Myocardial

Contractility

Greater negative

inotropic effect

Less negative

inotropic effect

Isolated Rabbit

Hearts
[1]

Key Experimental Protocols
The differentiation between quinidine and cupreidine relies on established preclinical models of

arrhythmia and hemodynamic assessment.

Aconitine-Induced Arrhythmia Model
This model is commonly used to screen for Class I antiarrhythmic activity.

Objective: To determine the effective dose (ED₅₀) of a compound required to prevent or

terminate arrhythmias induced by aconitine.

Methodology:

Animal Model: Male mice or rats are typically used.[12][13]

Anesthesia: Animals are anesthetized (e.g., with urethane).[13]

Instrumentation: An ECG is recorded continuously (e.g., Lead II) to monitor cardiac rhythm. A

venous catheter is placed for drug administration.
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Arrhythmia Induction: A continuous infusion or bolus injection of aconitine, a sodium channel

activator, is administered to induce ventricular arrhythmias, such as ventricular premature

beats (VPBs) and ventricular tachycardia (VT).[13][14]

Drug Administration: The test compound (quinidine or cupreidine) is administered

intravenously at various doses to different groups of animals prior to or after the induction of

arrhythmia.[12]

Endpoint: The primary endpoint is the prevention of sustained arrhythmia or the conversion

of the arrhythmia back to sinus rhythm. The dose at which 50% of the animals are protected

(ED₅₀) is calculated.

Isolated Perfused Heart (Langendorff) Model
This ex vivo model allows for the assessment of direct cardiac effects of a drug, independent of

systemic neural and hormonal influences.[15]

Objective: To measure the direct effects of a compound on myocardial contractility (inotropy),

heart rate (chronotropy), and coronary flow.

Methodology:

Animal Model: Hearts from rats or rabbits are commonly used.[1][16]

Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in

ice-cold cardioplegic buffer.[17]

Cannulation: The aorta is cannulated on the Langendorff apparatus.[18]

Retrograde Perfusion: A warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit

buffer) is perfused retrogradely down the aorta at a constant pressure. This forces the aortic

valve to close and directs the perfusate into the coronary arteries, thus sustaining the heart.

[18]

Data Acquisition:

A fluid-filled balloon is inserted into the left ventricle and connected to a pressure

transducer to measure isovolumetric contractile function, including Left Ventricular
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Developed Pressure (LVDP) and the rates of pressure change (+/- dP/dt).[19]

Heart rate is derived from the pressure recordings or a concurrent ECG.

Coronary flow can be measured by collecting the effluent from the heart.

Drug Administration: After a stabilization period, quinidine or cupreidine is added to the

perfusate at various concentrations to establish a dose-response curve for its effects on

hemodynamic parameters.[1]

Caption: Experimental workflow for the Langendorff isolated heart preparation.

Conclusion
The relationship between cupreidine and quinidine is a clear example of how minor structural

modifications can lead to significant changes in a drug's therapeutic index. Cupreidine, as the

O-demethylated analog of quinidine, retains the desired Class Ia antiarrhythmic activity while

shedding a substantial portion of the adverse hemodynamic and toxic effects that have limited

the clinical use of quinidine. This favorable profile makes cupreidine and its derivatives

compelling candidates for further investigation and development as safer alternatives in the

management of cardiac arrhythmias. The experimental protocols detailed herein provide a

robust framework for the continued preclinical evaluation of such novel antiarrhythmic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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